3-Iodobenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

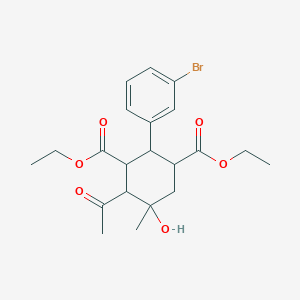

3-Iodobenzene-1,2-diamine, also known as 3-Iodophenylene-1,2-diamine or 1,2-Diamino-3-iodobenzene, is a chemical compound with the CAS Number: 34446-43-0 . It has a molecular weight of 234.04 . It is a solid substance that should be stored at 2-8°C .

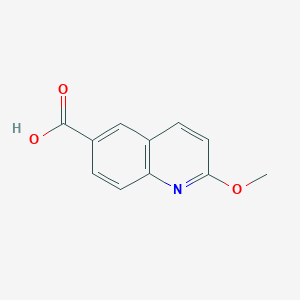

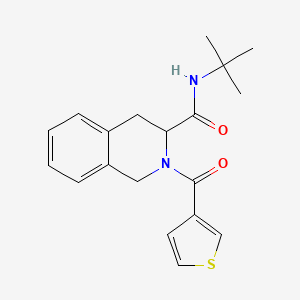

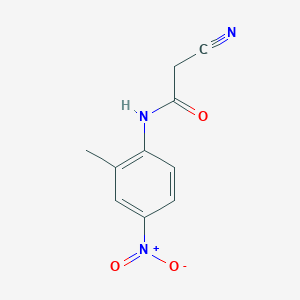

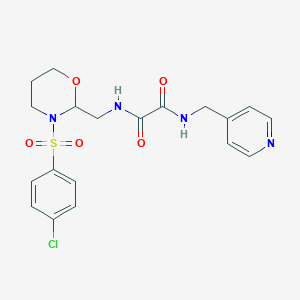

Molecular Structure Analysis

The InChI code for this compound is1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 . This indicates that the compound consists of a benzene ring with an iodine atom and two amine groups attached. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 49-51°C . The flash point is 144/5mm .Scientific Research Applications

Cycloaddition Reactions

3-Iodobenzene-1,2-diamine is utilized in cycloaddition reactions. For example, it facilitates the [3+2] cycloaddition of methylenecyclopropanes, vinylidenecyclopropanes, and methylenecyclobutane with phthalhydrazide under mild conditions. This results in the formation of diverse cycloaddition products, significantly contributing to organic synthesis methodologies (Le‐Ping Liu, Jianmei Lu, & M. Shi, 2007).

Oxidative C-H Amination

The compound plays a role in the oxidative C-H amination of imidazopyridines, a process important for synthesizing 3-amino substituted imidazopyridines. This method, performed under metal-free conditions at room temperature, showcases the compound's utility in creating regioselective amination, particularly in the realm of organic and medicinal chemistry (Susmita Mondal, Sadhanendu Samanta, S. Jana, & A. Hajra, 2017).

Synthesis of Oxabicyclo Compounds

It aids in the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes, achieved through iodobenzene-catalyzed 1,2-olefin functionalization. This showcases its role in advanced organic synthesis, providing a pathway to create complex molecular structures from simpler compounds (Marsewi Ngatimin, Raphael Frey, A. Levens, et al., 2013).

Diamination Reactions

This compound is integral in metal-catalyzed 1,2-diamination reactions, an important process for creating structures with biological activity and pharmaceutical relevance. The compound's role in these reactions highlights its significance in the synthesis of natural products and drug molecules (F. Cardona & A. Goti, 2009).

Preparation of Multifunctional Hypervalent Iodine Compounds

It serves as a precursor in the preparation of multifunctional hypervalent iodine compounds. These compounds have applications as recyclable reagents, materials precursors, and as Lewis acids, highlighting the compound's versatility in chemical synthesis (Guobin Li, Rhett C. Smith, M. Gembicky, et al., 2022).

Safety and Hazards

The safety information for 3-Iodobenzene-1,2-diamine indicates that it is a combustible liquid and is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

The specific mode of action of 3-Iodobenzene-1,2-diamine is currently unknown . The compound’s interaction with its targets and the resulting changes would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Biochemical Analysis

Biochemical Properties

It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond This suggests that 3-Iodobenzene-1,2-diamine may also exhibit high reactivity, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Iodobenzene has been shown to have a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori . It is possible that this compound could have similar effects on certain types of cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Iodobenzene, a related compound, is known to react readily with magnesium to form the Grignard reagent, phenylmagnesium iodide . This suggests that this compound might also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that iodobenzene, a related compound, can be prepared in the laboratory from aniline via the diazotization reaction . This suggests that this compound might also be synthesized in a laboratory setting, and its effects over time, including stability, degradation, and long-term effects on cellular function, could be studied in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions . The characterisation of drug metabolising enzyme is necessary in order to determine the toxic metabolites of drugs . It is possible that this compound could be involved in similar metabolic pathways.

Properties

IUPAC Name |

3-iodobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYMGXNLJHVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2541901.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)